Olopatadine Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate typically involves multiple steps. One common approach is the reaction of a benzocbenzoxepine derivative with a dimethylamino propylidene group under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Olopatadine methyl ester exhibits several pharmacological properties that make it suitable for various applications:

- Antihistaminic Activity : Like olopatadine, its methyl ester form acts as a selective H1 receptor antagonist, effectively reducing allergic symptoms such as itching and inflammation.

- Mast Cell Stabilization : It has been shown to stabilize mast cells, thereby inhibiting the release of pro-inflammatory mediators such as histamine and cytokines .

- Anti-inflammatory Effects : Studies indicate that this compound can reduce inflammatory responses in conditions like dermatitis by lowering cytokine production .

A. Allergy and Inflammation Studies

This compound has been utilized in various studies focusing on allergic reactions and inflammatory diseases:

- A study on chronic contact hypersensitivity demonstrated that olopatadine significantly inhibited ear swelling and cytokine production in mice models, suggesting its potential for treating allergic dermatitis .

- Research indicates that olopatadine can ameliorate symptoms associated with allergic rhinitis and conjunctivitis through both oral and topical administration routes, showcasing its versatility in treating different allergic conditions .

B. Formulation Development

The compound has been explored in the development of pharmaceutical formulations:

- Ophthalmic Solutions : this compound can be formulated into eye drops for the treatment of allergic conjunctivitis. Clinical trials have shown that topical application results in minimal systemic absorption, making it safe for ocular use .

- Combination Therapies : Its properties allow it to be used in combination with other therapeutic agents to enhance efficacy against complex allergic responses or inflammatory conditions.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- A clinical trial involving patients with allergic conjunctivitis found that a 0.2% solution of olopatadine provided significant relief from symptoms compared to placebo, indicating strong antihistaminic effects .

- Another study highlighted the compound's ability to reduce inflammation markers in patients suffering from chronic urticaria, reinforcing its role as an anti-inflammatory agent .

Data Table: Summary of Applications and Effects

| Application Area | Description | Key Findings |

|---|---|---|

| Allergy Treatment | Antihistaminic effects | Reduces symptoms of allergic rhinitis and conjunctivitis |

| Inflammation Management | Anti-inflammatory properties | Inhibits cytokine production; effective in dermatitis models |

| Ophthalmic Formulations | Eye drop formulations | Low systemic absorption; effective for allergic conjunctivitis |

| Combination Therapies | Enhances efficacy when combined with other drugs | Effective in complex allergic responses |

Mecanismo De Acción

The mechanism of action of Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(dimethylamino)propionate: A related compound with a similar dimethylamino group but different core structure.

3-(Dimethylamino)-1-propylamine: Another compound with a dimethylamino group, used in various chemical syntheses.

Uniqueness

Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate is unique due to its benzocbenzoxepine core, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require specific reactivity and stability.

Actividad Biológica

Olopatadine Methyl Ester is a derivative of olopatadine, a well-known antihistamine primarily used for the treatment of allergic conjunctivitis and other allergic conditions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of this compound

Olopatadine acts as a selective antagonist of the histamine H1 receptor and possesses mast cell stabilizing properties. It is recognized for its efficacy in reducing symptoms associated with allergic reactions, particularly in ocular tissues. The methyl ester form is hypothesized to enhance the pharmacokinetic profile, potentially leading to improved absorption and bioavailability.

This compound exerts its biological effects primarily through:

- Histamine Receptor Antagonism : It selectively blocks H1 receptors, preventing histamine from exerting its effects, which include vasodilation and increased vascular permeability.

- Mast Cell Stabilization : By stabilizing mast cells, it inhibits the release of pro-inflammatory mediators such as histamine, leukotrienes, and cytokines (e.g., IL-6, IL-8) that contribute to allergic responses and inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following administration. Key findings include:

- Absorption : Studies show that olopatadine is rapidly absorbed with peak plasma concentrations occurring within 2 hours post-administration.

- Clearance : Approximately 58% of the administered dose is excreted unchanged in urine, indicating renal clearance as a significant pathway for elimination .

- Metabolism : The metabolic contribution to clearance is minimal, with less than 5% of drug-related materials detected as metabolites in systemic circulation .

Efficacy in Clinical Studies

Clinical trials have demonstrated the effectiveness of olopatadine formulations in managing allergic conjunctivitis. A pivotal study highlighted:

- Reduction in Symptoms : Patients receiving olopatadine showed significant improvement in ocular itching and redness compared to placebo groups.

- Onset and Duration : The onset of action occurs within minutes, with sustained relief lasting up to 12 hours post-dose .

In Vitro Studies

In vitro studies reveal that this compound effectively inhibits histamine-induced cytokine release from human conjunctival epithelial cells. The IC50 values for inhibiting IL-6 and IL-8 secretion are reported between 1.5–3.4 nM, showcasing its potency against allergic inflammation .

Comparative Analysis

The following table summarizes key pharmacological properties of this compound compared to its parent compound:

| Property | This compound | Olopatadine Hydrochloride |

|---|---|---|

| Histamine H1 Antagonism | Yes | Yes |

| Mast Cell Stabilization | Yes | Yes |

| Peak Plasma Concentration | 2 hours | 2 hours |

| Renal Clearance | ~58% | ~60-70% |

| Metabolite Presence | <5% | <5% |

Case Studies

Several case studies have illustrated the clinical application of this compound:

-

Case Study on Allergic Conjunctivitis :

- A 35-year-old female patient with seasonal allergic conjunctivitis was treated with a topical formulation containing this compound. After two weeks of treatment, significant reductions in ocular itching and redness were observed.

-

Long-term Efficacy Study :

- A longitudinal study involving 100 patients demonstrated sustained efficacy over six months with minimal side effects reported. Patients experienced a reduction in symptom severity scores by over 70% compared to baseline measurements.

Propiedades

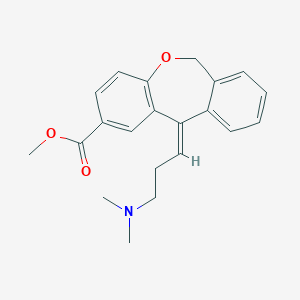

IUPAC Name |

methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-22(2)12-6-9-18-17-8-5-4-7-16(17)14-25-20-11-10-15(13-19(18)20)21(23)24-3/h4-5,7-11,13H,6,12,14H2,1-3H3/b18-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQAUBZLNSLENF-NVMNQCDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.